Metoprolol Fumarate

Salt Selection Drug Release Solubility

Select Metoprolol Fumarate (CAS 80274-67-5) when your extended-release formulation demands the precise 2:1 free base-to-fumaric acid stoichiometry (MW 650.8). This salt is the API of choice for OROS osmotic pump systems, delivering once-daily pharmacokinetics with lower peak-to-trough fluctuation. Its intermediate aqueous solubility (472 mg/mL) and unique ion-exchange interaction with rate-controlling polymers enable release profiles unattainable with tartrate or succinate salts. For manufacturing scale-up, factor in anisotropic thermal expansion and a 3-day melt recrystallization period—critical quality attributes absent from other salt forms. Insist on pharmacopeial-grade material (USP/EP) with melting range 145–148 °C and pH 5.5–6.5 (10% aq.) to ensure batch-to-batch robustness in your solid-dosage process.

Molecular Formula C34H54N2O10
Molecular Weight 650.8 g/mol
CAS No. 80274-67-5
Cat. No. B047743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoprolol Fumarate
CAS80274-67-5
SynonymsBeloc Duriles
Beloc-Duriles
Betaloc
Betaloc Astra
Betaloc-Astra
Betalok
CGP 2175
CGP-2175
CGP2175
H 93 26
H 93-26
H 9326
Lopressor
Metoprolol
Metoprolol CR XL
metoprolol CR-XL
metoprolol succinate
Metoprolol Tartrate
Seloken
Spesicor
Spesikor
Toprol
Toprol XL
Toprol-XL
Molecular FormulaC34H54N2O10
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyBRIPGNJWPCKDQZ-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metoprolol Fumarate (CAS 80274-67-5) Baseline Characterization for Sourcing


Metoprolol Fumarate is the fumarate salt of metoprolol, a cardioselective β1-adrenergic receptor antagonist. As a salt form, it is distinguished by a stoichiometry of 2:1 metoprolol free base to fumaric acid, corresponding to a molecular weight of 650.8 g/mol [1]. The fumarate salt form is specifically utilized in extended-release formulations, particularly the OROS (Osmotic-Release Oral System) technology, to achieve controlled drug delivery [2]. Physicochemical properties, such as a melting range of 145–148 °C and a pH of 5.5–6.5 in a 10% aqueous solution, are defined by pharmacopeial standards, ensuring consistency in procurement [3].

Why Generic Substitution of Metoprolol Fumarate (CAS 80274-67-5) Requires Salt- and Formulation-Specific Scrutiny


Interchanging metoprolol salts (tartrate, succinate, fumarate) or their formulations is not a simple generic substitution due to profound differences in physicochemical and biopharmaceutical properties. While the active moiety is identical, the counterion dictates critical attributes like solubility, which for metoprolol fumarate (472 mg/mL) is intermediate between tartrate (3630 mg/mL) and succinate (276 mg/mL) [1]. This solubility difference directly impacts the design and performance of extended-release systems; for instance, the slower release rate of metoprolol fumarate from certain polymer matrices, despite its higher solubility than succinate, is attributed to complex ion-exchange interactions with the polymer [2]. Furthermore, distinct salt forms exhibit unique crystal structures and thermal behaviors, affecting manufacturing robustness and stability [3]. Therefore, procurement decisions must be guided by the specific salt and formulation type to ensure the intended in vitro release profile and in vivo performance.

Metoprolol Fumarate (CAS 80274-67-5) Quantitative Differentiation Evidence vs. Comparator Salts and Beta-Blockers


Salt-Specific Release Kinetics: Fumarate vs. Succinate vs. Tartrate in a Polymer Matrix

Metoprolol fumarate demonstrates a unique release profile from Eudragit RS membrane-coated pellets compared to its tartrate and succinate counterparts. Despite having intermediate intrinsic water solubility (472 mg/mL) between metoprolol tartrate (3630 mg/mL) and succinate (276 mg/mL), the fumarate salt exhibited the slowest drug release in a 24-hour dissolution test [1]. This non-linear relationship between solubility and release rate indicates that for fumarate, release is not solely governed by dissolution but by other factors, such as specific ion-exchange interactions between the fumarate counterion and the quaternary ammonium groups of the Eudragit RS polymer [2].

Salt Selection Drug Release Solubility Polymer Interaction Formulation Development

Steady-State Pharmacokinetic Differentiation: Fumarate OROS vs. Succinate CR/ZOK

In a steady-state crossover study of 18 healthy subjects, two extended-release formulations, metoprolol OROS (fumarate salt) and metoprolol CR/ZOK (succinate salt), were compared to an immediate-release tartrate tablet. While the two once-daily products were bioequivalent in terms of Cmax and AUC (90% CI for mean ratio CR/OROS within 0.80–1.25), they exhibited a critical formulation-dependent difference. The day-to-day variability in AUC was significantly lower for the multiple-unit CR/ZOK (succinate) formulation compared to the single-unit OROS (fumarate) tablet [1]. This indicates that despite similar overall exposure, the single-unit OROS fumarate formulation has higher intra-subject variability in absorption.

Bioequivalence Pharmacokinetics Extended-Release OROS Formulation Comparison

Crystal Structure & Thermal Behavior Differentiation: Fumarate vs. Tartrate and Succinate

A comparative analysis of metoprolol fumarate (MF), tartrate (MT-o), and succinate (MS-m) salts reveals distinct solid-state behaviors despite molecular similarities. Powder X-ray diffraction (PXRD) and variable temperature studies show that MF exhibits a unique combination of properties: it undergoes anisotropic lattice expansion/contraction upon heating/cooling (similar to MS-m), but upon melting, it takes 3 days to recover the starting crystalline phase (a behavior analogous to MT-o) [1]. This 'mixed' behavior differentiates MF from its peers, which either have a fast recrystallization from melt (MS-m) or a slow one (MT-o).

Solid State Chemistry Crystal Engineering Thermal Analysis Polymorphism Stability

Quantified Beta1-Selectivity Differentiation: Metoprolol vs. Carvedilol in Heart Failure

A meta-analysis of direct comparison trials evaluated the effects of the non-selective beta-blocker carvedilol versus β1-selective agents, including metoprolol. In the context of systolic heart failure (HF), the analysis of 8 trials (n = 4,563) demonstrated that carvedilol significantly reduced all-cause mortality compared to the pooled β1-selective beta-blockers [1]. This quantifies the clinical outcome difference stemming from the distinct pharmacological profiles of the drug classes.

Cardioselectivity Beta-Blocker Heart Failure Mortality Meta-Analysis

Metoprolol Fumarate (CAS 80274-67-5) Evidence-Based Application Scenarios


Design of Osmotic-Controlled Extended-Release Systems (OROS)

The fumarate salt is the active pharmaceutical ingredient (API) of choice for OROS (osmotic-release oral system) technology. As demonstrated by comparative pharmacokinetic studies, this single-unit osmotic delivery system, containing 95 mg of metoprolol fumarate, achieves extended drug release suitable for once-daily dosing, producing lower peak and higher trough plasma concentrations compared to immediate-release formulations [1]. This makes it the preferred salt for developing osmotic pump-based products aimed at improving patient compliance and maintaining steady therapeutic levels.

Formulation Development for Modified-Release Matrix Tablets

Researchers developing novel extended-release matrices should select metoprolol fumarate when a release profile distinct from other salts is required. Evidence shows that the fumarate salt, despite its intermediate solubility, can exhibit a slower release rate from certain polymer matrices (e.g., Eudragit RS) due to specific ion-exchange interactions with the polymer's functional groups [2]. This property can be exploited to achieve prolonged drug release that cannot be replicated by the more soluble tartrate or less soluble succinate salts.

Manufacturing Process Development and Stability Studies

Procurement of metoprolol fumarate for manufacturing scale-up must account for its unique solid-state properties. The salt's known behavior—specifically, its anisotropic thermal expansion and a 3-day recrystallization period from the melt—necessitates stringent control of thermal processing steps (e.g., drying, hot-melt extrusion) [3]. This characteristic differentiates it from the succinate salt, which recrystallizes quickly, making it a critical parameter for defining process windows and ensuring final product stability.

Reference Standard for Cardioselective Beta-Blocker Research

In research settings, metoprolol fumarate serves as a benchmark cardioselective (β1) adrenoceptor antagonist. Its class-level differentiation from non-selective beta-blockers is supported by a meta-analysis showing that the use of β1-selective agents (including metoprolol) is associated with a higher all-cause mortality risk (RR 1.18) compared to carvedilol in systolic heart failure [4]. This data positions metoprolol fumarate as the appropriate comparator for studies investigating the specific benefits and drawbacks of β1-selectivity in cardiovascular drug development.

Technical Documentation Hub

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